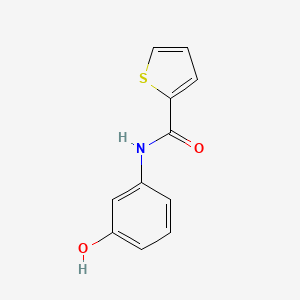

N-(3-hydroxyphenyl)thiophene-2-carboxamide

Description

Historical Context and Evolution of Thiophene-Based Scaffolds in Drug Discovery

The journey of thiophene (B33073) in medicinal chemistry began with its discovery in 1882 by Viktor Meyer as a contaminant in benzene (B151609). wikipedia.org Thiophene, a five-membered sulfur-containing aromatic heterocycle, was found to be a "bioisostere" of the benzene ring. This means that a benzene ring in a biologically active molecule can often be replaced by a thiophene ring without a significant loss of activity. wikipedia.org This property has made thiophene a "privileged pharmacophore" in drug discovery. nih.gov

Over the decades, the thiophene scaffold has been incorporated into a multitude of approved drugs across various therapeutic areas. nih.govnih.gov The versatility of the thiophene ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com Thiophene-containing drugs have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects. nih.govencyclopedia.pub

Table 1: Examples of FDA-Approved Thiophene-Containing Drugs

| Drug Name | Therapeutic Class |

|---|---|

| Tiotropium | Chronic Obstructive Pulmonary Disease (COPD) |

| Prasugrel | Antiplatelet |

| Olanzapine | Antipsychotic |

| Dorzolamide | Glaucoma |

This table provides a selection of drugs and is not exhaustive.

Structural Classification and Relevance of the Carboxamide Functional Group in Bioactive Molecules

The carboxamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is one of the most common functional groups found in bioactive molecules and approved drugs. wisdomlib.orgsci-hub.boxresearchgate.net Its prevalence is attributed to its unique structural and chemical properties.

The amide bond is relatively stable and can participate in hydrogen bonding as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). jocpr.com This ability to form strong and directional interactions is crucial for the binding of drug molecules to their biological targets, such as enzymes and receptors. jocpr.com The planarity of the amide group also imposes conformational constraints on molecules, which can be advantageous for achieving high binding affinity and selectivity.

The carboxamide linkage is a key structural feature in a vast number of pharmaceuticals, contributing to their biological activity and favorable drug-like properties. jocpr.com

Rationale for Investigating the N-(3-hydroxyphenyl)thiophene-2-carboxamide Structural Motif

The investigation into the N-(3-hydroxyphenyl)thiophene-2-carboxamide structural motif is driven by the synergistic potential of its constituent parts. The combination of the thiophene-2-carboxamide core with a hydroxyphenyl substituent offers several strategic advantages in the design of new therapeutic agents.

Established Pharmacophores: Both the thiophene ring and the carboxamide linker are well-established pharmacophores with a proven track record in successful drug development. nih.govsci-hub.box

Hydrogen Bonding Capabilities: The presence of the hydroxyl (-OH) group on the phenyl ring, in addition to the N-H and C=O of the carboxamide, provides multiple sites for hydrogen bonding, which can enhance target binding affinity.

Potential for Diverse Biological Activities: Derivatives of thiophene-carboxamides have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting that the N-(3-hydroxyphenyl)thiophene-2-carboxamide scaffold could be a versatile template for discovering new drugs. ontosight.aiontosight.airesearchgate.net

Overview of Current Research Trajectories for Hydroxyphenyl Thiophene Carboxamides

Current research on hydroxyphenyl thiophene carboxamides is actively exploring their therapeutic potential in several key areas of medicine. The synthesis of various derivatives and their subsequent biological evaluation are central to these investigations.

One significant area of focus is oncology . Researchers are synthesizing and testing novel thiophene carboxamide derivatives for their antiproliferative activity against various cancer cell lines. mdpi.commdpi.com For instance, some studies have focused on their potential to inhibit key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

Table 2: Anticancer Activity of Selected Thiophene Carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | HepG-2 (Liver Cancer) | 2.3-fold more potent than Sorafenib |

| Compound 21 | HCT-116 (Colon Cancer) | 1.7-fold more potent than Sorafenib |

| 2b | Hep3B (Liver Cancer) | 5.46 |

| 2e | Hep3B (Liver Cancer) | 12.58 |

Data sourced from studies on thiophene carboxamide derivatives. mdpi.comnih.gov IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Another prominent research direction is in the field of infectious diseases . The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Thiophene-2-carboxamide derivatives have demonstrated promising activity against various pathogenic microbes. nih.govnih.gov Structure-activity relationship (SAR) studies are being conducted to optimize the antimicrobial potency of these compounds. nih.gov

Furthermore, the anti-inflammatory properties of thiophene-based compounds continue to be an area of interest, building on the success of existing thiophene-containing anti-inflammatory drugs. nih.gov The investigation of hydroxyphenyl thiophene carboxamides as potential modulators of inflammatory pathways is an ongoing endeavor.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQXHRCPJAMIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Hydroxyphenyl Thiophene 2 Carboxamide and Analogues

General Synthetic Strategies for Thiophene-2-carboxamide Derivatives

The construction of thiophene-2-carboxamide derivatives can be approached in two primary ways: building the substituted thiophene (B33073) ring from acyclic precursors or functionalizing a pre-existing thiophene core.

One of the most established methods for constructing highly substituted thiophenes is the Gewald aminothiophene synthesis . This one-pot, multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and elemental sulfur in the presence of a base. nih.gov This method is particularly effective for producing 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates, which are versatile intermediates that can be further modified to yield various carboxamide derivatives. nih.gov

Another prominent strategy involves the cyclization of functionalized precursors . For instance, thiophene-2-carboxamide derivatives can be synthesized through the cyclization of thiocarbamoyl derivatives with α-halogenated reagents. nih.gov A specific example is the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds, which serves as an efficient one-step method to create the desired thiophene scaffold. nih.gov

More commonly, syntheses begin with a pre-formed thiophene ring, such as thiophene-2-carboxylic acid or its derivatives. The core reaction is then the formation of an amide bond between the thiophene-2-carboxylic acid moiety and a desired amine. To facilitate this reaction, the carboxylic acid must first be "activated." This can be achieved by converting the carboxylic acid to a more reactive species like an acyl chloride , typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. growingscience.com The resulting thiophene-2-carbonyl chloride can then readily react with an amine to form the carboxamide.

Alternatively, modern coupling agents can be used to form the amide bond directly from the carboxylic acid in a one-pot procedure, avoiding the isolation of the acyl chloride. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.govnih.gov Other uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also widely employed, particularly for coupling less reactive amines. growingscience.com

Table 1: Overview of General Synthetic Strategies

| Strategy | Key Reagents/Reaction | Description | Reference |

|---|---|---|---|

| Gewald Aminothiophene Synthesis | Carbonyl compound, active methylene nitrile, elemental sulfur, base | A multicomponent reaction to build a 2-aminothiophene ring from acyclic precursors. | nih.gov |

| Precursor Cyclization | Thiocarbamoyl derivatives, α-halogenated reagents | Construction of the thiophene ring via intramolecular cyclization. | nih.gov |

| Amide Coupling via Acyl Chloride | Thiophene-2-carboxylic acid, SOCl₂ or oxalyl chloride, amine | Two-step process involving activation of the carboxylic acid to an acyl chloride, followed by reaction with an amine. | growingscience.com |

| Direct Amide Coupling | Thiophene-2-carboxylic acid, amine, coupling agents (EDC, DCC, HATU) | One-pot condensation of a carboxylic acid and an amine facilitated by a coupling reagent. | nih.govgrowingscience.comnih.gov |

Specific Synthesis Routes for N-(3-hydroxyphenyl)thiophene-2-carboxamide and its Direct Precursors

The most direct and logical synthetic route to N-(3-hydroxyphenyl)thiophene-2-carboxamide involves the formation of an amide bond between thiophene-2-carboxylic acid and 3-aminophenol (B1664112). This is typically achieved by activating the carboxylic acid.

Synthesis of Precursors:

Thiophene-2-carboxylic acid: This key precursor is readily prepared via the oxidation of commercially available 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org It can also be synthesized through methods like the reaction of thiophenes with a CCl₄–CH₃OH system in the presence of catalysts such as VO(acac)₂ or Fe(acac)₃. semanticscholar.org

Thiophene-2-carbonyl chloride: This activated intermediate is crucial for the subsequent amidation. It can be prepared from thiophene-2-carboxylic acid by reaction with thionyl chloride or oxalyl chloride. google.comresearchgate.net An alternative route involves the direct reaction of thiophene with phosgene (B1210022) in the presence of aluminum chloride at low temperatures (-15° to -25° C). google.com

3-Aminophenol: This is a widely available commercial reagent and is typically used without prior synthesis.

Final Amidation Step:

The final step is the coupling of the activated thiophene precursor with 3-aminophenol. The amine group of 3-aminophenol is a stronger nucleophile than the hydroxyl group, leading to the selective formation of the desired amide bond.

Route A (via Acyl Chloride): Thiophene-2-carbonyl chloride is dissolved in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The solution is cooled, and 3-aminophenol is added, often along with a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl gas that is formed during the reaction. researchgate.net

Route B (Direct Coupling): Thiophene-2-carboxylic acid and 3-aminophenol are dissolved in a suitable solvent (e.g., DMF, DCM). A coupling agent such as EDC or HATU is added, along with a base like DIPEA (N,N-Diisopropylethylamine), to facilitate the direct formation of the amide bond. growingscience.com This method avoids the need to handle the often moisture-sensitive acyl chloride.

Diversification and Derivatization Approaches for Structural Analogue Synthesis

The synthesis of structural analogues of N-(3-hydroxyphenyl)thiophene-2-carboxamide allows for the exploration of structure-activity relationships. Diversification can be achieved by modifying either the thiophene core or the phenyl group.

A powerful method for derivatization is the Suzuki-Miyaura cross-coupling reaction . This approach often starts with a halogenated thiophene precursor, such as 5-bromothiophene-2-carboxylic acid. After forming the amide bond with an appropriate amine, the bromine atom on the thiophene ring can be coupled with a wide variety of boronic acids or esters under palladium catalysis. nih.gov This allows for the introduction of diverse aryl or heteroaryl substituents at the 5-position of the thiophene ring. nih.gov

Another straightforward approach to diversification is to vary the amine component during the final amide coupling step. A library of analogues can be generated by reacting thiophene-2-carbonyl chloride or thiophene-2-carboxylic acid (with coupling agents) with a range of substituted anilines or other aromatic and aliphatic amines. nih.gov

Further modifications can be made to the thiophene ring itself prior to amide formation. For example, lithiation of thiophene-2-carboxylic acid using a strong base like lithium diisopropylamide (LDA) can generate a 5-lithio derivative, which can then react with various electrophiles to introduce substituents at the 5-position. wikipedia.org

Table 2: Derivatization Strategies for Analogue Synthesis

| Approach | Key Intermediate | Reaction Type | Description | Reference |

|---|---|---|---|---|

| Modification of Thiophene C5-Position | 5-Bromothiophene-2-carboxamide derivative | Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with boronic acids to add diverse aryl/heteroaryl groups. | nih.gov |

| Variation of the Amine Moiety | Thiophene-2-carboxylic acid or acyl chloride | Amide Coupling | Reacting the thiophene precursor with a library of different primary or secondary amines. | nih.gov |

| Functionalization via Lithiation | Thiophene-2-carboxylic acid | Directed Ortho-Metalation | Deprotonation with a strong base (LDA) followed by reaction with an electrophile to substitute the C5-position. | wikipedia.org |

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on improving the efficiency and environmental footprint of chemical processes. These principles are applicable to the synthesis of thiophene-2-carboxamides.

One significant advancement is the use of direct C-H arylation . This method bypasses the need to pre-functionalize one of the coupling partners (e.g., as a halide or organometallic reagent). Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, a green solvent. This approach is notable for its step- and atom-economy.

The use of alternative energy sources such as microwave irradiation and ultrasound can dramatically reduce reaction times and improve yields. Microwave-assisted synthesis has been reported for the efficient transformation of 2-aminothiophenes into more complex fused ring systems. Ultrasound activation has been used in catalyst-free, water-based syntheses of 2-aminothiophenes, aligning with green chemistry principles.

Multicomponent reactions (MCRs) , like the aforementioned Gewald synthesis, are inherently green as they combine multiple reactants in a single step, reducing the number of synthetic operations, solvent usage, and waste generation.

Finally, the development of catalytic systems that operate under milder conditions or in environmentally benign solvents is a continuous goal. For example, performing Pd-catalyzed reactions in water, or even industrial wastewater, represents a significant step towards more sustainable chemical manufacturing.

Biological Activities and Molecular Mechanisms of N 3 Hydroxyphenyl Thiophene 2 Carboxamide Analogues

Enzyme Modulatory Activities

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) by Related N-Substituted Thiophene (B33073) Carboxamides

N-substituted thiophene carboxamides have been identified as potent inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2), an enzyme responsible for the conversion of estradiol (B170435) to the less active estrone. nih.gov Inhibition of this enzyme is a promising strategy for the treatment of osteoporosis. Research into a series of 2,5-thiophene amides has revealed that structural modifications significantly impact inhibitory activity.

Notably, anilide derivatives (where the linker between the amide and phenyl group is absent) demonstrated moderate to strong inhibition of 17β-HSD2, whereas phenethylamides were found to be inactive. nih.gov The most potent compounds in the 2,5-thiophene amide class exhibited IC₅₀ values around 60 nM. nih.govnih.gov These compounds also showed excellent selectivity against other related enzymes, including 17β-HSD1. nih.gov Structure-activity relationship (SAR) studies suggest that the active site of human 17β-HSD2 is considerably larger than that of 17β-HSD1, providing a basis for the design of selective inhibitors. nih.gov

| Compound Class | Linker Size (n) | 17β-HSD2 Inhibition | Potency (IC₅₀) |

| 2,5-Thiophene Anilides | 0 | Moderate to Strong | ~60 nM |

| 2,5-Thiophene Phenethylamides | 2 | Inactive | - |

Hematopoietic Prostaglandin (B15479496) D(2) Synthase (hPGD2S) Inhibition by N-Benzhydryl-5-(3-hydroxyphenyl)thiophene-2-carboxamide

Hematopoietic prostaglandin D(2) synthase (hPGD2S) is a key enzyme in the production of prostaglandin D(2) (PGD(2)), a mediator of inflammation and allergic responses. A novel series of hPGD2S inhibitors has been developed, among which N-benzhydryl-5-(3-hydroxyphenyl)thiophene-2-carboxamide (referred to as compound 8 in the study) has shown notable potency. nih.gov

This compound demonstrated low micromolar potency in the inhibition of the purified hPGD2S enzyme. nih.gov The development of such inhibitors is significant for conditions like allergic asthma, where PGD(2) plays a crucial role in disease pathology. nih.gov

| Compound | Target Enzyme | Potency |

| N-Benzhydryl-5-(3-hydroxyphenyl)thiophene-2-carboxamide | hPGD2S | Low micromolar |

Cyclooxygenase-2 (COX-2) Inhibition by 4,5-Diarylthiophene-2-carboxamide Derivatives

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in various cancers. The development of selective COX-2 inhibitors has been a major goal in the search for anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov The 4,5-diaryl heterocyclic scaffold is a well-established pharmacophore for selective COX-2 inhibition.

While direct studies on 4,5-diarylthiophene-2-carboxamides are part of a broader research area, the general principles of COX-2 inhibition by diaryl heterocycles are applicable. These compounds typically feature a central heterocyclic ring (such as thiophene) with aryl groups at adjacent positions. One of the aryl groups often bears a methylsulfonyl or sulfonamido moiety, which is crucial for selective binding to the COX-2 active site. nih.gov The design of such molecules leverages the structural differences between the COX-1 and COX-2 active sites to achieve selectivity. nih.gov

Dihydrofolate Reductase (DHFR) and Pteridine (B1203161) Reductase 1 (PTR1) Inhibition in Leishmania by Thiophene-2-carboxamide Derivatives

The enzymes dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) are critical for the survival of Leishmania parasites, as they are involved in the folate biosynthesis pathway. nih.gov The dual inhibition of both enzymes is a promising strategy to combat leishmaniasis and overcome drug resistance. nih.govmdpi.com

Research has shown that compounds containing a 2,4-diaminopyrimidine (B92962) skeleton can act as competitive inhibitors of both Leishmania chagasi PTR1 (LcPTR1) and DHFR-TS (dihydrofolate reductase-thymidylate synthase). nih.govnih.gov These derivatives have demonstrated low-micromolar inhibitory constants (Ki) for both enzymes. nih.gov While specific thiophene-2-carboxamide derivatives were not the primary focus of these particular studies, the findings on related heterocyclic structures highlight the potential for developing thiophene-based dual inhibitors for these parasitic enzymes. scite.ai

| Target Enzymes | Inhibitor Class | Inhibition Mechanism | Potency (Ki) |

| LcPTR1 and LcDHFR-TS | 2,4-Diaminopyrimidine derivatives | Competitive | Low micromolar |

Beta-Lactamase Inhibition in Antibacterial Contexts by N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues

The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major public health concern. A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues has been synthesized and evaluated for their antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. nih.govmdpi.com

These compounds have demonstrated promising activity as ESBL-producing antibacterial agents. mdpi.com In particular, compounds designated as 4a and 4c in the study exhibited the highest activity. mdpi.comresearchgate.net Molecular docking studies have indicated that these analogues can effectively interact with the binding pocket of the β-lactamase enzyme, suggesting their potential as β-lactamase inhibitors. mdpi.com

| Compound Analogues | Target | Activity |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides (4a-h) | ESBL-producing E. coli | Good antibacterial agents |

| Compound 4a | β-lactamase | Most potent inhibitor in the series |

| Compound 4c | β-lactamase | High activity |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition and Mitotic Disruption by Ortho-amino Thiophene Carboxamides

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of ortho-amino thiophene carboxamide derivatives have been designed and synthesized as dual inhibitors of VEGFR-2 and mitosis. nih.gov

Several of these compounds have shown potent inhibitory activity against VEGFR-2. Specifically, compounds designated as 5 and 21 in the research displayed significant inhibition with IC₅₀ values of 0.59 μM and 1.29 μM, respectively. nih.govnih.gov In addition to their anti-angiogenic activity, these compounds were also found to inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. nih.govresearchgate.net This dual mechanism of action makes them promising candidates for the development of novel anticancer agents. nih.gov

| Compound | Target | Potency (IC₅₀) | Additional Mechanism |

| Compound 5 | VEGFR-2 | 0.59 μM | Inhibition of β-tubulin polymerization |

| Compound 21 | VEGFR-2 | 1.29 μM | Inhibition of β-tubulin polymerization |

Receptor Interaction Profiles

Research into the structure-activity relationships of opioid antagonists has identified several potent and selective kappa opioid receptor (KOR) antagonists derived from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class. nih.gov While not direct thiophene-2-carboxamide derivatives, these compounds share a key 3-hydroxyphenyl moiety and demonstrate the potential for carboxamide-containing structures to interact with opioid receptors.

A significant example is (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, also known as JDTic. nih.gov JDTic was identified as the first potent and selective KOR antagonist from its class. nih.gov Further studies on analogues of JDTic led to the development of even more potent compounds. One such analogue, (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, demonstrated a Ke value of 0.03 nM at the kappa receptor. nih.gov This compound exhibited high selectivity, being 100-fold more selective for the kappa receptor than the mu receptor and 793-fold more selective than for the delta receptor. nih.gov These findings underscore the importance of the carboxamide linkage and the 3-hydroxyphenyl group in designing potent KOR antagonists. nih.govnih.gov

Table 1: Kappa Opioid Receptor Antagonism Data

| Compound Name | Receptor Target | Ke Value (nM) | Selectivity (vs. mu/delta) |

|---|

Beyond opioid receptors, research has shown that thiophene carboxamide derivatives can interact with other significant biological targets. One such target is sphingomyelin (B164518) synthase 2 (SMS2), an enzyme involved in the synthesis of sphingomyelin, which has been implicated in dry eye disease (DED). nih.gov

A series of novel thiophene carboxamide derivatives were designed and optimized to act as SMS2 inhibitors. nih.gov One particularly potent compound from this series, referred to as 14l in the study, demonstrated a high inhibitory activity on sphingomyelin synthesis, with an IC50 value of 28 nmol/L for SMS2. nih.gov This compound also showed protective effects against inflammation and apoptosis in human corneal epithelial cells. nih.gov This line of research highlights that the thiophene carboxamide scaffold is a versatile template for developing inhibitors for non-opioid receptor targets like SMS2. nih.gov

Antimicrobial Spectrum Analysis

While direct studies on the antitubercular activity of N-(3-Benzyl-5-hydroxyphenyl)thiophene-2-carboxamide are not specified in the provided results, research on structurally related compounds has shown promise. A series of derivatives based on a 3-amino-5-benzylphenol core structure were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. nih.govnih.gov

Within this series, (3-benzyl-5-hydroxyphenyl)carbamates were found to have good inhibitory activity against the H37Ra and H37Rv strains of M. tuberculosis, as well as clinically isolated multidrug-resistant strains. nih.govnih.gov These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.625 to 6.25 μg/mL. nih.govnih.govresearchgate.net Specifically, alkyl carbamates and cycloalkyl carbamates were found to be particularly potent. nih.gov One of the lead compounds, 3l , also demonstrated significant in vivo inhibitory activity in a mouse infection model when administered orally. nih.govnih.gov This suggests that the 3-benzyl-5-hydroxyphenyl moiety is a valuable pharmacophore for developing new antitubercular agents. nih.gov

Table 2: Antitubercular Activity of (3-benzyl-5-hydroxyphenyl)carbamates

| Compound Class | Target Organism | MIC Range (μg/mL) |

|---|

Thiourea (B124793) derivatives incorporating a thiophene-2-carboxamide scaffold have been designed and synthesized as potential antileishmanial agents. nih.govrsc.org These compounds have shown significant in vitro potency against various Leishmania species. nih.govrsc.org

In one study, several synthesized compounds demonstrated notable activity against L. major, L. tropica, and L. donovani promastigotes, with IC50 values in the low submicromolar range. nih.govrsc.org The mechanism of action for some of these compounds is believed to be through an antifolate pathway, involving the inhibition of enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in the parasite. nih.govrsc.org Another study focusing on N,N′-disubstituted thiourea derivatives identified a compound, 3e , with an IC50 of 4.9 ± 1.2 µM against L. amazonensis. researchgate.net A second-generation compound, 5i , which incorporated a piperazine (B1678402) ring, showed even greater potency with an IC50 of 1.8 ± 0.5 µM. researchgate.net

Table 3: Antileishmanial Activity of Thiourea-based Derivatives

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| 3e (First Generation Thiourea) | Leishmania amazonensis | 4.9 ± 1.2 |

| 5i (Second Generation Piperazine Thiourea) | Leishmania amazonensis | 1.8 ± 0.5 |

| 4g, 20a, 20b (Thiourea Derivatives) | L. major, L. tropica, L. donovani | Low submicromolar |

Thiophene-2-carboxamide derivatives have been evaluated for their antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that these compounds can exhibit significant inhibitory activity. nih.govresearchgate.net

In an investigation of novel thiophene-2-carboxamide derivatives, compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). nih.gov The results indicated that 3-amino thiophene-2-carboxamide compounds generally displayed higher antibacterial activity than the corresponding 3-hydroxy thiophene-2-carboxamide analogues. nih.gov One of the most active compounds, an amino thiophene-2-carboxamide derivative substituted with a methoxy (B1213986) group (7b ), showed high activity against P. aeruginosa (86.9% inhibition), S. aureus (83.3% inhibition), and B. subtilis (82.6% inhibition) compared to the ampicillin (B1664943) standard. nih.gov Another study found that thiophene carboxylic acid thioureides were active against both reference and clinical multidrug-resistant Gram-negative strains, with MIC values ranging from 31.25 to 250 μg/mL. researchgate.net

Table 4: Antibacterial Activity of Thiophene-2-Carboxamide Analogues

| Compound Class/Derivative | Bacterial Strain | Measurement | Result |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamide (7b ) | Pseudomonas aeruginosa (Gram-) | % Inhibition | 86.9% |

| 3-Amino thiophene-2-carboxamide (7b ) | Staphylococcus aureus (Gram+) | % Inhibition | 83.3% |

| 3-Amino thiophene-2-carboxamide (7b ) | Bacillus subtilis (Gram+) | % Inhibition | 82.6% |

| 3-Hydroxy thiophene-2-carboxamide (3b ) | Bacillus subtilis (Gram+) | % Inhibition | 78.3% |

| 3-Hydroxy thiophene-2-carboxamide (3b ) | Pseudomonas aeruginosa (Gram-) | % Inhibition | 78.3% |

| Thiophene carboxylic acid thioureides | Gram-negative clinical strains | MIC | 31.25 - 250 μg/mL |

Antifungal Properties of Thiophene-2-carboxamide Derivatives

Thiophene-2-carboxamide derivatives have been identified as a class of compounds with notable biological properties, including antifungal activity. nih.govnih.gov Research into these compounds has demonstrated their potential in developing new antimicrobial agents. nih.gov Studies have shown that the antifungal efficacy of these derivatives can be influenced by the nature and position of substituents on the thiophene ring and the carboxamide nitrogen.

While specific studies focusing exclusively on the antifungal properties of N-(3-hydroxyphenyl)thiophene-2-carboxamide are not extensively detailed in the provided context, the broader class of thiophene-2-carboxamides has been a subject of investigation for their antimicrobial capabilities. For instance, various synthetic strategies have been employed to create libraries of these derivatives to explore their structure-activity relationships (SAR) against different fungal strains. nih.govnih.gov The exploration of different substituents on the phenyl ring of N-phenylthiophene-2-carboxamide analogues is a common approach to modulate their biological activity, and it is plausible that the hydroxyl group at the meta-position in N-(3-hydroxyphenyl)thiophene-2-carboxamide could influence its antifungal profile.

Antiviral Efficacy Assessment

Enterovirus 71 (EV71) Inhibition by N-Benzyl-N-phenylthiophene-2-carboxamide Analogues

A series of N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized and evaluated as inhibitors of human enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease (HFMD). rsc.orgrsc.org Many of these derivatives demonstrated activity against EV71 in the low micromolar range when tested in rhabdomyosarcoma (RD) cell lines. rsc.orgrsc.org

The core structure of thiophene-2-carboxamide is considered crucial for maintaining antiviral activity. rsc.orgrsc.org Structure-activity relationship (SAR) studies have revealed that the substituents on the N-phenyl groups significantly impact the anti-EV71 efficacy of these compounds. rsc.orgrsc.org For example, substitutions at the para position of the aryl rings have been shown to yield excellent efficacy against EV71. rsc.org

One of the most potent compounds identified in these studies was N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, which exhibited an EC50 value of 1.42 μM against EV71. rsc.org This highlights the potential of this class of thiophene derivatives as antiviral agents.

Table 1: Anti-EV71 Activity of Selected N-Benzyl-N-phenylthiophene-2-carboxamide Analogues

| Compound | EC50 (μM) | Reference |

|---|---|---|

| N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide | 1.42 | rsc.org |

| Enviroxime (Reference Drug) | 0.15 | rsc.org |

Hepatitis C Virus (HCV) Replication Inhibition by Thiophene-2-carboxamide Derivatives

Thiophene-2-carboxamide derivatives have also been investigated for their potential to inhibit the replication of the Hepatitis C virus (HCV). nih.govnih.gov Research has led to the discovery of novel classes of HCV NS5B polymerase inhibitors based on a thiophene scaffold. nih.gov Specifically, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been identified as potent inhibitors of both the HCV polymerase enzyme and the replication of HCV subgenomic RNA in Huh-7 cells. nih.gov

In other studies, various derivatives, including pyrazole (B372694), thiazole, and 1,3,4-oxadiazole (B1194373) derivatives of 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide, were synthesized and tested for their ability to inhibit HCV replication. nih.gov Several of these compounds were found to inhibit the replication of both positive and negative strands of HCV RNA at low concentrations, with some demonstrating inhibitory activity in the 0.08-0.36 μg/mL range. nih.gov

Ebola Virus Entry Inhibition by Thiophene Derivatives

Recent research has identified thiophene derivatives as promising inhibitors of Ebola virus (EBOV) entry into host cells. researchgate.netnih.govacs.org Through phenotypic screening of a chemical library, a hit compound featuring a thiophene scaffold was discovered to have antiviral activity in the micromolar range. researchgate.netnih.govacs.org This led to the synthesis of a new series of compounds based on this five-membered heterocyclic scaffold. researchgate.netacs.org

These novel thiophene derivatives were shown to be effective viral entry inhibitors in assays using both a pseudotype viral system and authentic Ebola virus. researchgate.netacs.org The mechanism of action for this class of compounds is believed to be at the viral entry level, potentially by disrupting the interaction between the EBOV glycoprotein (B1211001) (GP) and the host cell receptor, Niemann-Pick C1 (NPC1). nih.govacs.org

Anti-Inflammatory Activities of Thiophene-2-carboxamide Derivatives

Thiophene derivatives, including those with a carboxamide functional group, are recognized for their potential anti-inflammatory properties. nih.govnih.govresearchgate.net The thiophene nucleus is a privileged structure in medicinal chemistry for the design of new anti-inflammatory agents. nih.govresearchgate.net Commercially available anti-inflammatory drugs such as Tinoridine and Tiaprofenic acid contain a thiophene moiety, underscoring the therapeutic potential of this heterocyclic system. nih.govresearchgate.net

The anti-inflammatory activity of thiophene derivatives is often associated with their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net Structure-activity relationship studies have indicated that the presence of certain functional groups, including carboxylic acids, esters, amines, and amides, can be important for the anti-inflammatory effects of these compounds. researchgate.net The substitution pattern on the thiophene ring and any associated aryl groups can significantly influence the potency and selectivity of these derivatives as anti-inflammatory agents. nih.gov

Antioxidant Capacities of Thiophene Derivatives

Thiophene and its derivatives have garnered significant interest for their antioxidant properties. bohrium.comnih.govresearchgate.net These compounds can act as radical scavengers, which is a crucial mechanism for mitigating oxidative stress in biological systems. bohrium.com Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. bohrium.com

The antioxidant capacity of thiophene derivatives is influenced by the nature and orientation of the substituents on the thiophene ring. bohrium.com For instance, studies on 3-hydroxy and 3-amino thiophene-2-carboxamide derivatives have shown that these functional groups can contribute to their antioxidant activity. In one study, a 3-amino thiophene-2-carboxamide derivative demonstrated a significant antioxidant activity of 62.0% in an ABTS assay, which was comparable to the reference antioxidant, ascorbic acid (88.44%). nih.gov The 3-hydroxy thiophene-2-carboxamide derivatives also showed moderate antioxidant activity. nih.gov

Table 2: Antioxidant Activity of Selected Thiophene-2-carboxamide Derivatives

| Compound Class | Inhibition Percentage (%) | Reference |

|---|---|---|

| 3-amino thiophene-2-carboxamide derivatives | 46.9 - 62.0 | nih.gov |

| 3-hydroxy thiophene-2-carboxamide derivatives | 28.4 - 54.9 | nih.gov |

| 3-methyl thiophene-2-carboxamide derivatives | 12.0 - 22.9 | nih.gov |

| Ascorbic Acid (Reference) | 88.44 | nih.gov |

Anticancer and Antiproliferative Mechanisms

The thiophene carboxamide scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents. mdpi.com Analogues of N-(3-hydroxyphenyl)thiophene-2-carboxamide are part of a larger family of thiophene derivatives that exhibit a wide range of biological activities, including potent antiproliferative effects against various cancer cell lines. mdpi.comnih.gov The inherent properties of the thiophene ring, such as its aromaticity and the electron-donating characteristics of the sulfur atom, make it a versatile building block in medicinal chemistry. mdpi.com Researchers have successfully synthesized numerous thiophene derivatives with varied substitutions to target different signaling pathways involved in cancer progression. nih.gov

General Anticancer Potential of Thiophene and its Derivatives

Thiophene, a sulfur-containing heterocyclic compound, is a well-explored scaffold in the design of molecules with potential anticancer activity. nih.gov Its derivatives are attractive for drug development due to their diverse pharmacological properties. mdpi.comnih.gov The structural characteristics of the thiophene ring, including its planarity and potential for functionalization, enhance its ability to bind with a variety of cancer-specific protein targets. mdpi.comnih.gov These modifications can lead to improved selectivity and potency of the compounds. mdpi.com

The anticancer activity of thiophene derivatives is linked to their ability to interfere with multiple signaling pathways crucial for cancer cell growth and survival. nih.gov Thiophene-containing compounds have been reported to exhibit a range of antitumor activities. mdpi.comekb.eg For instance, certain thiophene-based molecules act as biomimetics of known anticancer drugs like Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. mdpi.combohrium.comnih.gov By mimicking the structural and electronic features of CA-4, these thiophene analogues can disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis. bohrium.comnih.gov

Furthermore, the introduction of different substituents onto the thiophene core allows for the fine-tuning of their biological effects. nih.gov For example, 2-bromo-5-substituted thiophenes have shown significant cytotoxicity against liver and colon cancer cell lines. mdpi.com The versatility of the thiophene scaffold has enabled the development of compounds that target kinases, modulate apoptosis, and inhibit other critical cellular processes in cancer. mdpi.com Early studies have reported the cytotoxic effects of various thiophene derivatives across breast, central nervous system, and non-small cell lung cancer cell lines. mdpi.com More recent research continues to explore novel thiophene analogues, including those incorporating pyrazole and benzenesulfonamide (B165840) moieties, as potential anticancer agents. bohrium.com

Cellular Targets and Pathways in Cancer Cell Lines

The anticancer effects of N-(3-hydroxyphenyl)thiophene-2-carboxamide analogues and other thiophene derivatives are mediated through their interaction with specific cellular targets and the modulation of key signaling pathways.

Tubulin Polymerization Inhibition

A significant mechanism of action for certain thiophene carboxamide derivatives is the inhibition of tubulin polymerization. bohrium.comsemanticscholar.org As biomimetics of Combretastatin A-4, compounds such as the phenyl-thiophene-carboxamides 2b and 2e have been shown to interact with the colchicine-binding site on tubulin. bohrium.comnih.gov This interaction disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. bohrium.com Molecular docking studies have revealed that the aromaticity of the thiophene ring plays a critical role in the binding interaction within the tubulin pocket. bohrium.comnih.gov In studies on the hepatocellular carcinoma cell line Hep3B, these compounds not only showed potent antiproliferative activity but also disrupted the formation of 3D spheroids, indicating an effect on tumor architecture. bohrium.com

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 2b | 5.46 | bohrium.comnih.gov |

| 2e | 12.58 | bohrium.comnih.gov |

VEGFR-2 Inhibition

Another important target for thiophene carboxamides is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. semanticscholar.orgresearchgate.net Ortho-amino thiophene carboxamide derivatives, specifically compounds 5 and 21 , have been identified as potent dual inhibitors of VEGFR-2 and tubulin polymerization. semanticscholar.orgresearchgate.net These compounds demonstrated significantly higher cytotoxicity against the HepG-2 human liver cancer cell line compared to the standard drug Sorafenib. semanticscholar.orgresearchgate.net

| Compound | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|

| 5 | 0.59 | semanticscholar.orgresearchgate.net |

| 21 | 1.29 | semanticscholar.orgresearchgate.net |

The inhibition of VEGFR-2 by these compounds disrupts downstream signaling pathways essential for the proliferation and survival of cancer cells. semanticscholar.org

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the interaction of thiophene carboxamide analogues with their cellular targets is the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.comsemanticscholar.orgresearchgate.net

In studies involving compounds 5 and 21 , treatment of HepG-2 and HCT-116 cancer cells resulted in cell cycle arrest at the G2/M phase and an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. semanticscholar.orgresearchgate.net The apoptotic activity was further confirmed by the elevation of the p53 tumor suppressor protein, an increased Bax/Bcl-2 ratio (favoring apoptosis), and activation of caspases-3 and -7, which are key executioner caspases in the apoptotic cascade. semanticscholar.orgresearchgate.net

Similarly, a series of novel thiophene carboxamide compounds (MB-D1 , MB-D2 , and MB-D4 ) were evaluated against human melanoma (A375), colon adenocarcinoma (HT-29), and breast cancer (MCF-7) cell lines. mdpi.com The most potent compound, MB-D2 , exhibited selective cytotoxicity against A375 cancer cells. mdpi.comnih.gov Its mechanism of action was linked to the activation of caspase-3/7 and the depolarization of the mitochondrial membrane. mdpi.comnih.gov The loss of mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors. mdpi.com Interestingly, these compounds also led to a decrease in the production of reactive oxygen species (ROS) in some cancer cell lines. mdpi.com

| Compound | Cell Line | Cell Viability (%) | Reference |

|---|---|---|---|

| MB-D2 | A375 (Melanoma) | 11.74 ± 6.061 | mdpi.com |

| HT-29 (Colon) | 30.6 ± 18.4 | mdpi.com | |

| MCF-7 (Breast) | 38.93 ± 8.19 | mdpi.com | |

| MB-D4 | A375 (Melanoma) | 33.42 ± 8.8 | mdpi.com |

| HT-29 (Colon) | 69.28 ± 13.65 | mdpi.com | |

| MCF-7 (Breast) | 53.98 ± 19.46 | mdpi.com | |

| MB-D1 | A375 (Melanoma) | 40.31 ± 7.9 | mdpi.com |

| MCF-7 (Breast) | - | mdpi.com |

Structure Activity Relationship Sar and Computational Insights into N 3 Hydroxyphenyl Thiophene 2 Carboxamide Interactions

Elucidating Key Structural Features and Pharmacophoric Elements for Biological Potency

The biological potency of N-(3-hydroxyphenyl)thiophene-2-carboxamide derivatives is contingent on several key structural and pharmacophoric elements. The molecule can be broadly divided into three critical regions: the thiophene (B33073) ring, the carboxamide linker, and the 3-hydroxyphenyl moiety.

Thiophene Ring : The thiophene ring often serves as a central scaffold, providing a rigid framework for the other functional groups. Its aromatic nature allows for crucial π-π stacking and hydrophobic interactions with biological targets. nih.gov Studies have shown that replacing the thiophene ring with a phenyl group can lead to a significant decrease or complete loss of activity, underscoring the thiophene's essential role, which may be related to its specific electronic properties and ability to form unique interactions, such as non-covalent sulfur contacts. nih.govnih.gov

3-Hydroxyphenyl Moiety : The 3-hydroxyphenyl group is another key interaction site. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in a receptor's active site. The phenyl ring itself contributes to binding through hydrophobic and aromatic interactions. The "meta" position of the hydroxyl group is often specific for optimal binding geometry.

Together, these elements form a pharmacophore model characterized by a hydrogen bond donor/acceptor (hydroxyl group), a central aromatic/hydrophobic region (thiophene), and a critical hydrogen-bonding linker (carboxamide). In some analogues, an intramolecular hydrogen bond between the amide and a substituent on the thiophene ring can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity. nih.gov

Impact of Substitutions on the 3-Hydroxyphenyl Moiety on Activity and Selectivity

Modifications to the 3-hydroxyphenyl moiety have a profound impact on the biological activity and selectivity of N-(3-hydroxyphenyl)thiophene-2-carboxamide analogues. The nature, position, and size of substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with target receptors.

Studies on related structures have shown that substitutions on the phenyl ring can modulate potency. For example, in a series of thiophene carboxamide derivatives designed as anticancer agents biomimetic to Combretastatin A-4 (CA-4), compounds with multiple methoxy (B1213986) substituents on the phenyl ring showed potent activity. nih.gov This suggests that electron-donating groups can be favorable. The introduction of methoxy groups can enhance binding by forming additional hydrogen bonds or by favorably altering the electronic landscape of the ring for aromatic interactions. nih.gov

Conversely, introducing bulky groups may cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket. The electronic nature of substituents is also crucial; electron-withdrawing groups (e.g., halogens) versus electron-donating groups (e.g., methoxy, methyl) can fine-tune the acidity of the phenolic proton and the electron density of the phenyl ring, affecting hydrogen bonding strength and cation-π interactions.

In some cases, the entire 3-hydroxyphenyl group can be replaced by bioisosteres like pyridyl or other heterocyclic rings to improve properties such as solubility, metabolic stability, or selectivity. Analogues where the 3-hydroxyphenyl ring was replaced with a pyridyl group retained high potency and selectivity as kappa opioid receptor (KOR) antagonists, indicating that the nitrogen atom in the pyridine (B92270) ring could effectively mimic the interactions of the hydroxyl group. nih.gov

The following table summarizes the effects of various substitutions observed in analogous compound series.

| Substitution on Phenyl Ring | Observed Effect on Activity | Potential Rationale | Reference |

| Methoxy (-OCH₃) | Increased antibacterial and anticancer activity | Acts as H-bond acceptor; increases electron density | nih.govnih.gov |

| Amino (-NH₂) | Increased antioxidant and antibacterial activity | Potent H-bond donor/acceptor | nih.gov |

| Methyl (-CH₃) | Lower activity compared to -OH or -NH₂ | Increases lipophilicity; minor steric bulk | nih.gov |

| Halogens (e.g., -Cl, -F) | Generally well-tolerated; can increase potency | Act as weak H-bond acceptors; alter electronics | nih.gov |

| Replacement with Pyridine | Maintained or improved potency and selectivity | Pyridyl nitrogen mimics -OH as H-bond acceptor | nih.gov |

Role of the Thiophene-2-carboxamide Core Structure in Molecular Recognition

The thiophene-2-carboxamide core is fundamental to molecular recognition, providing the structural backbone and key interaction points for binding to biological targets. nih.gov This core structure dictates the spatial orientation of the pendant phenyl ring and engages in specific, high-energy interactions within the active site.

The thiophene ring's sulfur atom and aromatic π-system are distinguishing features. The sulfur atom can participate in non-covalent sulfur-oxygen or sulfur-aromatic interactions, which are distinct from those formed by a benzene (B151609) ring. nih.gov Furthermore, the thiophene ring often engages in π-π stacking interactions with aromatic amino acid residues such as histidine, tyrosine, or phenylalanine. For example, in the inhibition of sphingomyelin (B164518) synthase 2 (SMS2), the thiophene ring forms a direct π-π stacking interaction with a critical histidine residue (HIS229) in the catalytic pocket. nih.gov

The carboxamide linker is arguably the most critical component for anchoring the molecule. It consistently forms a network of hydrogen bonds with the protein backbone, which are essential for high-affinity binding. Docking studies of thiophene-3-carboxamide (B1338676) inhibitors of c-Jun N-terminal kinase (JNK) revealed that the amide -CO and -NH₂ groups formed hydrogen bonds with the backbone NH of Val 118 and the carbonyl of Asn 114, respectively. nih.gov The planarity of the amide bond also restricts the molecule's conformation, reducing the entropic penalty upon binding and contributing to a more defined three-dimensional structure that complements the target's binding site. Molecular recognition studies on related thioamides have further confirmed that the amide functionality is a primary site for establishing predictable hydrogen bonds with protein targets. researchgate.net

The combination of the rigid, interactive thiophene ring and the strong hydrogen-bonding capability of the carboxamide linker makes this core a privileged scaffold in medicinal chemistry.

Stereochemical Influence on Biological Activity and Receptor Binding

While N-(3-hydroxyphenyl)thiophene-2-carboxamide itself is an achiral molecule, the introduction of chiral centers in its derivatives can have a significant influence on biological activity and receptor binding. Biological macromolecules such as enzymes and receptors are chiral, and they often exhibit a high degree of stereoselectivity toward their ligands. Consequently, different enantiomers or diastereomers of a chiral drug molecule can have vastly different pharmacological profiles.

For a chiral analogue of this scaffold, one stereoisomer typically fits more precisely into the chiral binding pocket of the target protein, leading to a greater number of optimal interactions and thus higher potency. The other isomer may bind with lower affinity or not at all. In some cases, different stereoisomers can even bind to different targets or have different modes of action.

For example, in studies of JDTic analogues, which share a similar pharmacophore involving an aromatic ring and a nitrogen-containing scaffold, stereochemistry was paramount. nih.gov Specific configurations, such as (3R) and (1S), were essential for high-affinity and selective antagonism of the kappa opioid receptor. nih.gov This highlights that even when the core active moiety is achiral, the addition of stereocenters on peripheral parts of the molecule can be a critical determinant of activity.

Therefore, in the development of analogues of N-(3-hydroxyphenyl)thiophene-2-carboxamide, if chiral centers are introduced (e.g., by adding a substituted alkyl chain to the amide nitrogen or a chiral substituent to the phenyl ring), the synthesis must be stereocontrolled, and the individual stereoisomers must be evaluated separately to determine their specific biological effects.

Molecular Modeling and Docking Studies for Target-Ligand Interactions

Molecular modeling and docking studies are indispensable tools for visualizing and understanding how N-(3-hydroxyphenyl)thiophene-2-carboxamide and its analogues interact with their biological targets at an atomic level. These computational methods predict the preferred binding pose of a ligand within a receptor's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score.

Numerous studies on thiophene carboxamide derivatives have employed molecular docking to elucidate their mechanism of action and rationalize observed SAR data. These studies consistently show a binding pattern dominated by hydrogen bonds from the carboxamide linker and hydroxyl group, and hydrophobic or π-stacking interactions from the aromatic rings.

For instance, docking of thiophene carboxamide derivatives into the colchicine-binding site of tubulin revealed that the compounds mimicked the binding of the natural ligand, Combretastatin A-4. The thiophene ring participated in critical hydrophobic interactions, while the carboxamide formed hydrogen bonds with residues like Ser-178 and Gln-245. nih.gov In another study, docking of an analogue into sphingomyelin synthase 2 (SMS2) showed the thiophene ring forming a π-π stacking interaction with HIS229 and the pyridine moiety (a bioisostere of the hydroxyphenyl group) forming a hydrogen bond with ARG170. nih.gov

The table below summarizes findings from various molecular docking studies on related thiophene carboxamide scaffolds.

| Target Protein | PDB ID | Compound Type | Binding Affinity / Score | Key Interacting Residues | Reference |

| Sphingomyelin synthase 2 (SMS2) | Not specified | Thiophene carboxamide analogue | Not specified | HIS229 (π-π stacking), TYR167 (π-π stacking), ARG170 (H-bond) | nih.gov |

| Tubulin | Not specified | Thiophene carboxamide derivatives | Not specified | Ser-178 (H-bond), Gln-245 (H-bond), Asn-101 (H-bond) | nih.gov |

| c-Jun N-terminal kinase (JNK1) | Not specified | Thiophene-3-carboxamide | Not specified | Val 118 (H-bond), Asn 114 (H-bond) | nih.gov |

| Folate Receptor α (FRα) | 5IZQ | Thiophene-carbohydrazide analogues | -8.2 to -11.0 kcal/mol | Not specified | bepls.com |

| DprE1 (MTB enzyme) | Not specified | Thiophene derivatives | -8.516 | Not specified | colab.ws |

| JAK1 | 4E4L | Thiophene sulfonamides | -7.59 kcal/mol | Not specified | researchgate.net |

These studies collectively reinforce the importance of the key pharmacophoric elements and provide a rational basis for the design of new, more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These predictive models are valuable in drug discovery for estimating the activity of novel compounds before their synthesis, thereby prioritizing the most promising candidates.

A 2D-QSAR study was conducted on a series of substituted thiophene carboxamide derivatives to design new anti-tubercular agents. jetir.org In this study, various molecular descriptors (topological, electronic, and spatial) were calculated for a set of compounds with known anti-mycobacterial activity. A statistical model was then generated to predict the inhibitory concentration (pIC₅₀).

The resulting QSAR model indicated that a combination of electrotopological and atomic-level descriptors significantly influences the anti-tubercular activity. jetir.org Key descriptors identified in the model included:

SsNH2E-index (Positive Contribution) : This descriptor represents the electrotopological state for the number of amino (-NH₂) groups connected by a single bond. Its positive coefficient suggests that the presence and accessibility of amino groups enhance biological activity, likely due to their ability to form strong hydrogen bonds. jetir.org

SdOE-index (Positive Contribution) : This descriptor relates to the electrotopological state of an oxygen atom connected by a double bond (i.e., a carbonyl group). Its positive contribution highlights the importance of the carboxamide's carbonyl oxygen as a hydrogen bond acceptor for potent activity. jetir.org

T_T_N_7 (Positive Contribution) : A 3D descriptor indicating the distance between two nitrogen atoms separated by 7 bonds. This suggests that a specific spatial arrangement of nitrogen atoms within the molecule is favorable for activity. jetir.org

T_C_N_6 (Negative Contribution) : This descriptor represents the distance between a carbon and a nitrogen atom separated by 6 bonds. Its negative coefficient implies that a shorter distance between these specific atoms is preferred, indicating a more compact conformation may be beneficial for fitting into the target's active site. jetir.org

This QSAR model provides a quantitative framework for understanding the SAR of thiophene carboxamide derivatives and serves as a predictive tool for designing new analogues with potentially improved anti-tubercular potency.

Rational Bioisosteric Design Principles in Analog Development

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, pharmacokinetic properties, or to reduce toxicity. cambridgemedchemconsulting.com This principle involves substituting a functional group with another group that has similar physical or chemical properties (e.g., size, shape, electronic distribution), leading to a new molecule that retains the desired biological activity. nih.gov The N-(3-hydroxyphenyl)thiophene-2-carboxamide scaffold is amenable to several rational bioisosteric modifications.

Ring Bioisosteres : The thiophene ring can be replaced with other five- or six-membered aromatic heterocycles such as furan, pyrrole, thiazole, or pyridine. Each replacement subtly alters the ring's size, electronics, and hydrogen bonding capacity. For example, replacing thiophene with a phenyl ring has been shown to be detrimental to activity in some cases, highlighting the unique properties of the thiophene scaffold. nih.gov The 3-hydroxyphenyl ring can also be substituted. A notable example is its replacement with a 3-pyridyl or 4-pyridyl ring, where the ring nitrogen acts as a bioisostere for the hydroxyl group's hydrogen-bonding acceptor capability. nih.gov

Hydroxyl Group Bioisosteres : The phenolic hydroxyl group is a classic target for bioisosteric replacement. It can be substituted with groups like -NH₂, -SH, -CH₂OH, or even a fluorine atom. These groups can mimic the hydrogen-bonding properties of the hydroxyl group while altering other characteristics like pKa, metabolic stability, and lipophilicity.

Carboxamide Bioisosteres : The amide linker itself can be replaced by bioisosteres such as a reverse amide, ester, ketone, or stable transition-state analogues like a trifluoromethyl ketone, although such core modifications are often more challenging and can drastically alter the compound's conformation and binding mode.

The following table illustrates common bioisosteric replacements applicable to the N-(3-hydroxyphenyl)thiophene-2-carboxamide scaffold.

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

| Thiophene Ring | Phenyl, Furan, Pyridine, Thiazole | Modify aromatic interactions, solubility, metabolism |

| 3-Hydroxyphenyl Ring | Pyridyl, Thienyl, Naphthyl | Alter ADME properties, explore binding pocket |

| Hydroxyl (-OH) | Amino (-NH₂), Fluoro (-F), Methoxy (-OCH₃) | Modulate H-bonding, pKa, metabolic stability |

| Carboxamide (-CONH-) | Reverse Amide (-NHCO-), Ester (-COO-), Sulfonamide (-SO₂NH-) | Change H-bonding pattern, improve stability |

By applying these rational design principles, medicinal chemists can systematically explore the chemical space around the parent compound to develop analogues with optimized, drug-like properties.

Advanced Research Methodologies and Approaches for N 3 Hydroxyphenyl Thiophene 2 Carboxamide Studies

In Vitro Assay Development and Implementation for Comprehensive Biological Profiling

A thorough understanding of the biological effects of N-(3-hydroxyphenyl)thiophene-2-carboxamide and related compounds is achieved through a diverse panel of in vitro assays. These assays are designed to assess the compound's activity across various biological targets and cellular processes, providing a comprehensive profile of its potential therapeutic applications.

The biological evaluation of thiophene (B33073) carboxamide scaffolds often begins with assessing their antiproliferative and cytotoxic effects against various cell lines. For instance, studies on related thiophene carboxamide derivatives have utilized cancer cell lines such as A375 (melanoma), HT-29 (colorectal cancer), and MCF-7 (breast cancer) to determine their anticancer potential. mdpi.comnih.gov Assays like the MTT or similar colorimetric assays are employed to quantify cell viability and determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀). nih.gov

Beyond cancer, the thiophene carboxamide moiety is investigated for other biological activities. ontosight.ai Antimicrobial screening is common, where compounds are tested against pathogenic Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.gov The microdilution method is often used to determine the minimum inhibitory concentration (MIC). researchgate.net Furthermore, antioxidant potential is frequently evaluated using assays such as the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) method, which measures the compound's ability to scavenge free radicals. nih.govacs.org

The following table summarizes the types of in vitro biological assays applied to thiophene carboxamide derivatives, showcasing the broad scope of their therapeutic investigation.

| Assay Type | Purpose | Examples of Targets/Models | Key Metrics |

|---|---|---|---|

| Antiproliferative/Cytotoxicity | To assess anticancer activity. | MCF-7, A375, HT-29, HepG2 cancer cell lines. mdpi.comnih.gov | IC₅₀ (Half-maximal inhibitory concentration). |

| Antimicrobial | To evaluate activity against pathogenic microbes. | S. aureus, E. coli, C. albicans. nih.govsmolecule.com | MIC (Minimum Inhibitory Concentration). |

| Antioxidant | To measure the capacity to neutralize free radicals. | ABTS radical cation scavenging. acs.org | % Inhibition, IC₅₀. |

| Enzyme Inhibition | To determine the effect on specific enzyme activity. | VEGFR-2, JNK1, Lipoxygenase, Cholinesterases. nih.govnih.govresearchgate.net | IC₅₀, Ki (Inhibition constant). |

| Apoptosis Induction | To investigate the mechanism of cell death. | Caspase-3/7 activation, mitochondrial membrane potential (JC-1) assays. nih.gov | Fold change in caspase activity, fluorescence shift. |

Mechanistic Elucidation Techniques: Enzyme Kinetics and Ligand-Binding Assays

Once a biological activity is identified, researchers employ mechanistic studies to understand how the compound exerts its effects at a molecular level. Enzyme kinetics and ligand-binding assays are crucial for identifying specific molecular targets and characterizing the nature of the interaction.

For thiophene carboxamide derivatives identified as enzyme inhibitors, enzyme kinetics studies are performed to determine the mechanism of inhibition. These experiments can reveal whether a compound competes with the enzyme's natural substrate (competitive inhibition), binds to a different site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). For example, a study on a thiophene-3-carboxamide (B1338676) derivative identified it as a dual inhibitor of c-Jun N-terminal kinase (JNK). nih.gov Enzyme kinetics experiments suggested that this compound acts as an ATP-competitive inhibitor as well as a mixed substrate competitive inhibitor, indicating it may bind to both the ATP and substrate-binding sites on the kinase. nih.gov

Ligand-binding assays provide direct evidence that a compound physically interacts with its target protein. Techniques such as the Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA) can be used to measure the displacement of a known ligand from the target protein by the test compound. For the aforementioned JNK1 inhibitor, a DELFIA assay was used to measure its ability to displace a peptide (pepJIP1) from the JIP binding site, confirming direct engagement with the target. nih.gov Cellular Thermal Shift Assays (CETSA) can also be used to confirm target engagement within a cellular environment; this was successfully used to show that a thiophene-3-carboxamide derivative directly targets VEGFR-2 in cell lines. nih.gov

Structural Biology Approaches: Co-crystallization and NMR Spectroscopic Studies

Structural biology techniques provide atomic-level insights into the compound's three-dimensional structure and its binding mode with a biological target. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the initial structural confirmation of newly synthesized compounds like N-(3-hydroxyphenyl)thiophene-2-carboxamide. evitachem.com Techniques such as ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, respectively, ensuring the correct scaffold has been synthesized. researchgate.netacs.org

High-Throughput Screening (HTS) in the Discovery of Novel Analogues

High-Throughput Screening (HTS) is a critical technology in modern drug discovery for identifying initial "hit" compounds from large chemical libraries. In the context of N-(3-hydroxyphenyl)thiophene-2-carboxamide, HTS would be employed to screen thousands to millions of related analogues against a specific biological target to find novel and more potent derivatives.

The process typically involves miniaturized, automated in vitro assays. For example, if the goal were to find new kinase inhibitors, an HTS campaign might screen a library of thiophene carboxamides using a kinase activity assay that produces a fluorescent or luminescent signal. Compounds that inhibit the signal are flagged as "hits." These initial hits then undergo a series of secondary and confirmatory assays to eliminate false positives and to characterize their potency and selectivity. The discovery of a 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide as a JNK1 inhibitor, for example, likely originated from an HTS campaign that identified it as a starting point for medicinal chemistry efforts. nih.gov

Chemogenomic and Proteomic Profiling for Off-Target Analysis and Polypharmacology

To ensure the safety and efficacy of a potential drug candidate, it is crucial to understand its broader interaction profile within the cell. Chemogenomic and proteomic approaches are used to assess a compound's selectivity, identify potential off-targets that could cause adverse effects, and uncover opportunities for polypharmacology (where a drug acts on multiple targets to achieve a therapeutic effect).

Chemogenomic profiling involves screening a compound against a large panel of targets, such as a comprehensive panel of human kinases. This provides a selectivity profile, indicating how specifically the compound inhibits its intended target versus other related proteins. A highly selective compound is often desirable to minimize side effects.

Proteomic profiling, often using mass spectrometry, examines how a compound affects the entire set of proteins (the proteome) in a cell. This can involve quantifying changes in protein expression levels or, more specifically, changes in post-translational modifications like phosphorylation. For instance, a study on a thiophene-3-carboxamide derivative demonstrated that it could reduce the levels of phosphorylated ERK and MEK, key proteins in a major cell signaling pathway. nih.gov This type of analysis provides a global view of the compound's cellular impact, helping to elucidate its mechanism of action and predict potential off-target effects. mdpi.com

Future Perspectives in N 3 Hydroxyphenyl Thiophene 2 Carboxamide Research

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of new analogues of N-(3-hydroxyphenyl)thiophene-2-carboxamide is a key strategy to improve its therapeutic potential. The goal is to create molecules with increased potency, allowing for lower effective doses, and enhanced selectivity to minimize off-target effects and potential side effects.

Strategies for Analogue Design:

Structural Modifications: The thiophene-2-carboxamide scaffold is highly adaptable to chemical modifications. mdpi.com Changes to the electronic distribution and molecular geometry can be achieved by substituting the carbon atoms in the thiophene (B33073) ring. mdpi.com These changes can significantly impact the molecule's reactivity and biological activity. mdpi.com

Structure-Activity Relationship (SAR) Studies: A deep understanding of the relationship between the structure of N-(3-hydroxyphenyl)thiophene-2-carboxamide and its biological activity is crucial for the design of more potent analogues. SAR studies have shown that the carboxamide group is vital for the activity of this class of compounds. researchgate.net

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties. This can lead to improved potency, selectivity, or pharmacokinetic properties.

Synthesis of Novel Analogues:

The synthesis of new thiophene-2-carboxamide derivatives often involves a one-step condensation method. nih.gov Various synthetic strategies have been developed for the creation of functionalized thiophenes, highlighting the versatility of this chemical scaffold. researchgate.net

Table 1: Potential Modifications for Enhanced Potency and Selectivity

| Molecular Scaffold | Modification Strategy | Desired Outcome |

| Thiophene Ring | Introduction of various substituents | Enhanced binding affinity and selectivity |

| Phenyl Ring | Alteration of substitution patterns | Improved pharmacokinetic properties |

| Carboxamide Linker | Conformational restriction | Increased potency and target specificity |

Exploration of Novel Therapeutic Indications and Undiscovered Biological Pathways

The thiophene carboxamide scaffold is present in a wide range of medicinally important compounds with diverse pharmacological properties. mdpi.com This suggests that N-(3-hydroxyphenyl)thiophene-2-carboxamide and its future analogues may have therapeutic applications beyond their initially identified activities.

Potential Therapeutic Areas:

Anticancer Activity: Thiophene derivatives have shown significant potential as anticancer agents. mdpi.commdpi.com They can be designed to target cancer-related proteins like kinases and apoptosis modulators. mdpi.com Some thiophene carboxamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those of the breast, liver, and central nervous system. mdpi.com

Antimicrobial Properties: Research has indicated that thiophene-2-carboxamide derivatives possess antibacterial properties. researchgate.net Further investigation could lead to the development of new antibiotics to combat resistant bacterial strains.

Anti-inflammatory Effects: Certain thiophene carboxamide derivatives have been identified as novel anti-inflammatory agents. evitachem.com This opens up the possibility of developing treatments for a range of inflammatory conditions.

Antioxidant Activity: Some derivatives have also shown antioxidant properties, which could be beneficial in conditions associated with oxidative stress. nih.gov

The exploration of these and other potential therapeutic areas will require extensive preclinical testing, including in vitro and in vivo studies, to determine the efficacy and safety of new analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.gov These powerful computational tools can significantly accelerate the process of identifying and optimizing new drug candidates.

Applications of AI and ML:

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical compounds and their biological activities to build predictive models. These models can then be used to screen virtual libraries of compounds and identify those with the highest probability of being active against a specific target.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov This approach can lead to the discovery of novel chemical scaffolds with unique mechanisms of action.

ADMET Prediction: AI and ML can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov This information is crucial for selecting compounds with favorable pharmacokinetic profiles for further development.

Synthesis Planning: Machine learning models can assist in planning the most efficient synthetic routes for novel compounds, saving time and resources in the laboratory.

By leveraging AI and ML, researchers can explore a much larger chemical space and make more informed decisions throughout the drug discovery process, ultimately leading to the faster development of new and improved thiophene carboxamide-based therapeutics.

Table 2: Impact of AI/ML on the Drug Discovery Pipeline

| Drug Discovery Phase | Traditional Approach | AI/ML-Enhanced Approach |

| Target Identification | Manual literature review and experimental validation | Automated analysis of large biological datasets to identify novel targets |

| Hit Identification | High-throughput screening of large compound libraries | Virtual screening of massive compound libraries and de novo design of novel hits |

| Lead Optimization | Iterative chemical synthesis and biological testing | Predictive modeling of structure-activity relationships to guide molecular design |